
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and four phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the use of phenyltrichlorosilane and phenylmagnesium bromide, followed by hydrolysis and cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Material Science: As a precursor for the synthesis of advanced materials with unique properties.
Catalysis: In the development of new catalysts for organic reactions.
Pharmaceuticals: Potential use in drug delivery systems due to its unique structure.
Polymer Chemistry: As a building block for the synthesis of novel polymers with enhanced properties.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene
Uniqueness
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
920755-42-6 |
|---|---|
Fórmula molecular |
C28H26O2Si2 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C28H26O2Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-32(30-22-21-29-31,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
Clave InChI |
SETJMOYMHDHCQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si](C=C[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



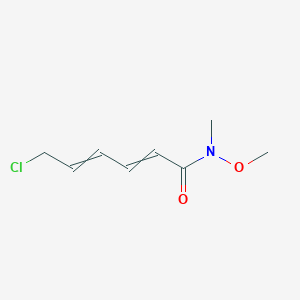
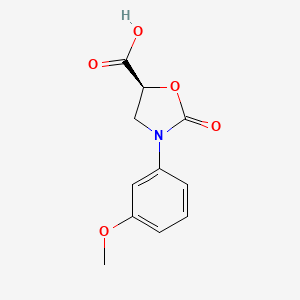
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
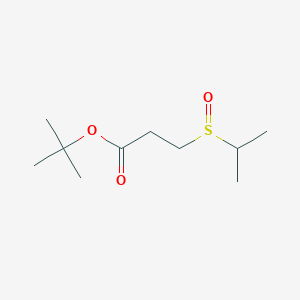
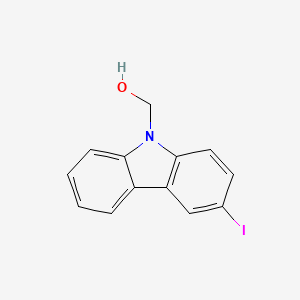
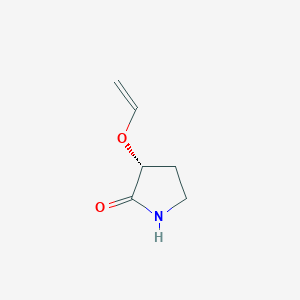
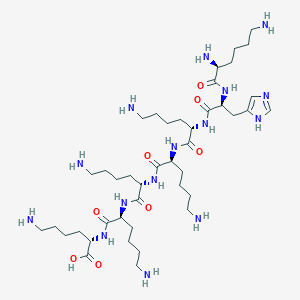
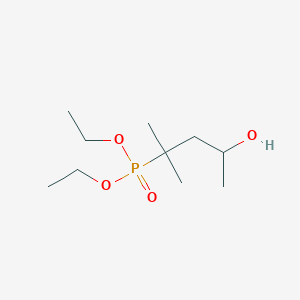
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
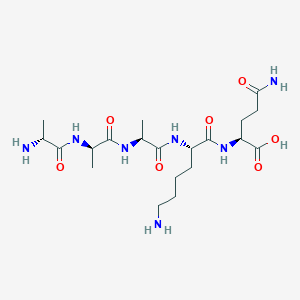
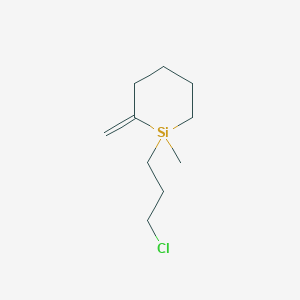
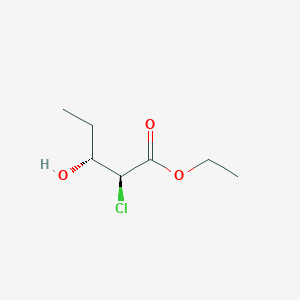
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
